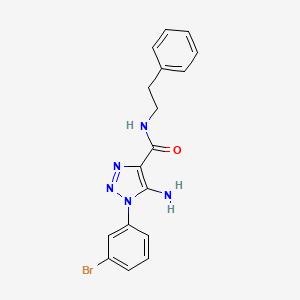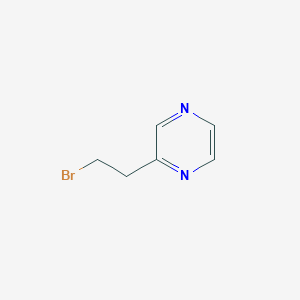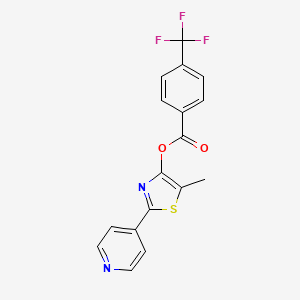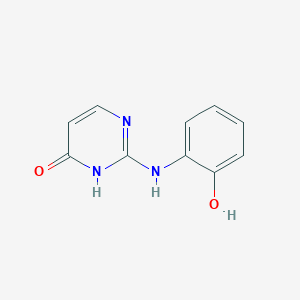
1-(2-chlorobenzyl)-6-fluoro-3-(phenylsulfonyl)quinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chlorobenzyl)-6-fluoro-3-(phenylsulfonyl)quinolin-4(1H)-one is a chemical compound that belongs to the quinoline family. It has been the subject of extensive research in recent years due to its potential application in the field of medicine.
Mechanism of Action
The mechanism of action of 1-(2-chlorobenzyl)-6-fluoro-3-(phenylsulfonyl)quinolin-4(1H)-one is not fully understood. However, it is believed to work by inhibiting the activity of specific enzymes and proteins involved in various cellular processes. For example, it has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-chlorobenzyl)-6-fluoro-3-(phenylsulfonyl)quinolin-4(1H)-one have been studied extensively. It has been found to have anti-inflammatory, anti-cancer, and anti-microbial effects. It has also been found to modulate the activity of various enzymes and proteins involved in cellular processes such as cell growth, differentiation, and apoptosis.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2-chlorobenzyl)-6-fluoro-3-(phenylsulfonyl)quinolin-4(1H)-one in lab experiments is its potential application in the field of medicine. It has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties, which make it a promising candidate for drug development. However, one limitation of using this compound in lab experiments is its complex synthesis method, which may make it difficult to obtain in large quantities.
Future Directions
There are several future directions for research on 1-(2-chlorobenzyl)-6-fluoro-3-(phenylsulfonyl)quinolin-4(1H)-one. One direction is to further investigate its anti-inflammatory, anti-cancer, and anti-microbial properties and to identify the specific mechanisms of action involved. Another direction is to study its potential application in the treatment of other diseases such as autoimmune disorders and infectious diseases. Additionally, research can be conducted to optimize the synthesis method and to develop more efficient and cost-effective methods for obtaining this compound.
Synthesis Methods
The synthesis of 1-(2-chlorobenzyl)-6-fluoro-3-(phenylsulfonyl)quinolin-4(1H)-one involves a series of chemical reactions. The starting material is 2-chlorobenzylamine, which is reacted with 2-fluoro-6-nitrobenzoic acid to form 1-(2-chlorobenzyl)-6-fluoro-3-nitrobenzoic acid. This intermediate is then reduced to 1-(2-chlorobenzyl)-6-fluoro-3-aminobenzoic acid, which is further reacted with phenylsulfonyl chloride to form 1-(2-chlorobenzyl)-6-fluoro-3-(phenylsulfonyl)benzoic acid. Finally, this compound is cyclized to obtain 1-(2-chlorobenzyl)-6-fluoro-3-(phenylsulfonyl)quinolin-4(1H)-one.
Scientific Research Applications
1-(2-chlorobenzyl)-6-fluoro-3-(phenylsulfonyl)quinolin-4(1H)-one has been found to have potential application in the field of medicine. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. In one study, it was found to inhibit the growth of cancer cells in vitro and in vivo. In another study, it was found to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
3-(benzenesulfonyl)-1-[(2-chlorophenyl)methyl]-6-fluoroquinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClFNO3S/c23-19-9-5-4-6-15(19)13-25-14-21(29(27,28)17-7-2-1-3-8-17)22(26)18-12-16(24)10-11-20(18)25/h1-12,14H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGIGWDOJBYHBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC=CC=C4Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClFNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorobenzyl)-6-fluoro-3-(phenylsulfonyl)quinolin-4(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine](/img/structure/B2393762.png)
![N-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2393763.png)

![5-[1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(methoxyimino)ethyl]-N,N-diethyl-2-thiophenesulfonamide](/img/structure/B2393765.png)

![(1-(6-Methoxybenzo[d]thiazol-2-yl)piperidin-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2393769.png)

![N'-(1,3-Benzodioxol-5-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide](/img/structure/B2393772.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2393773.png)


![N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2393782.png)

